molecular formula C7H12N2O2 B14555719 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one CAS No. 61851-58-9

3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14555719
CAS No.: 61851-58-9
M. Wt: 156.18 g/mol
InChI Key: JKRUTDGDUFQXTG-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common approach might include the condensation of ethyl acetoacetate with urea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might lead to the formation of more reduced forms of the compound.

    Substitution: Various substitution reactions can occur, where different functional groups replace existing ones on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules.

Biology

Biologically, it could be studied for its potential interactions with enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, such as antiviral or anticancer activities.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for compounds like 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one
  • 3-Ethyl-4-hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

The unique structural features of 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one, such as the specific positioning of the ethyl and methyl groups, might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

61851-58-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethyl-4-hydroxy-1-methyl-4H-pyrimidin-2-one

InChI

InChI=1S/C7H12N2O2/c1-3-9-6(10)4-5-8(2)7(9)11/h4-6,10H,3H2,1-2H3

InChI Key

JKRUTDGDUFQXTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C=CN(C1=O)C)O

Origin of Product

United States

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